molecular formula C16H16N2O2 B4051711 3-(benzoylamino)-N,N-dimethylbenzamide

3-(benzoylamino)-N,N-dimethylbenzamide

Cat. No.: B4051711
M. Wt: 268.31 g/mol
InChI Key: VRGGZTQIJBZRSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzoylamino)-N,N-dimethylbenzamide is a chemical compound for research and experimental purposes. This product is intended for use by qualified scientists in laboratory settings only. It is not intended for diagnostic or therapeutic uses. Researchers are encouraged to consult the available safety data sheets and conduct their own analysis to confirm the compound's identity and purity before use. Please contact us for specific data regarding molecular weight, CAS number, and structural information.

Properties

IUPAC Name

3-benzamido-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-18(2)16(20)13-9-6-10-14(11-13)17-15(19)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGGZTQIJBZRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Amino acids play crucial roles in numerous biological processes, including protein synthesis, enzyme function, and neurotransmission.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

  • Structure : Features a 3-methylbenzamide core with a hydroxyl and dimethyl-substituted ethylamine group.
  • Key Differences: The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, unlike 3-(benzoylamino)-N,N-dimethylbenzamide, which lacks such reactivity . Synthesized from 3-methylbenzoic acid and 2-amino-2-methyl-1-propanol, differing in the amine source compared to dimethylamine in the target compound .
  • Applications: Primarily used in catalysis, contrasting with the pharmaceutical focus of this compound .

3-(Arylacetylamino)-N-Methylbenzamides

  • Structure: Contains an arylacetylamino group (–NHCOCH₂Ar) and a single methyl group on the benzamide nitrogen.
  • Arylacetyl groups introduce varied electronic effects (e.g., electron-withdrawing or donating substituents) that modulate biological activity, unlike the fixed benzoylamino group in the target compound .
  • Applications : Explored as anti-inflammatory and antimicrobial agents, with structural flexibility enabling tailored activity .

3-(Benzoylamino)-N-(3-Chloro-2-Methylphenyl)benzamide

  • Structure : Substitutes the N,N-dimethyl group with a 3-chloro-2-methylphenyl group.
  • Key Differences :
    • The chloro and methyl substituents introduce steric bulk and electron-withdrawing effects, altering solubility and metabolic stability compared to the electron-donating dimethylamine .
    • Likely exhibits higher lipophilicity, impacting blood-brain barrier penetration in CNS-targeted therapies .
  • Applications: Potential use in oncology due to enhanced hydrophobic interactions with protein targets .

N,N-Dimethylbenzamide Derivatives with Aminophenyl Substituents

  • Examples: 3-(3-Aminophenyl)-N,N-dimethylbenzamide, 4-(3-Aminophenyl)-N,N-dimethylbenzamide .
  • Key Differences: The amino group (–NH₂) enables hydrogen bonding, contrasting with the benzoylamino group’s carbonyl-based interactions. Positional isomerism (3- vs. 4-aminophenyl) affects electronic distribution and binding pocket compatibility .
  • Applications: Utilized in protease inhibition studies, where the amino group mimics natural substrates .

Indole-Based Benzamides (e.g., 5-(Benzoylamino)-1-Methylindole)

  • Structure: Benzoylamino group attached to indole rings at C-5, C-6, or C-7 positions.
  • Key Differences :
    • Indole’s heterocyclic structure enhances planarity and aromatic stacking, improving inhibition of enzymes like transglutaminase compared to simple benzamides .
    • Positional effects: C-7 substitution showed higher inhibitory activity (IC₅₀ = 0.8 µM) than C-5 (IC₅₀ = 5.2 µM) in transglutaminase assays .
  • Applications : Targeted therapy for celiac disease and fibrosis .

Comparative Analysis Table

Compound Key Substituents Functional Groups Synthesis Method Applications References
This compound 3-benzoylamino, N,N-dimethyl Amide, dimethylamine Condensation of benzoyl chloride with dimethylamine Drug design, enzyme inhibition
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-1,1-dimethylethyl) Hydroxyl, tertiary amine Reaction of 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol Catalysis, C–H functionalization
3-(Arylacetylamino)-N-methylbenzamides Arylacetylamino, N-methyl Amide, methylamine Coupling of arylacetic acids with N-methylbenzamide Anti-inflammatory agents
3-(Benzoylamino)-N-(3-chloro-2-methylphenyl)benzamide 3-benzoylamino, N-(3-chloro-2-methylphenyl) Chloro, methyl, amide Amide coupling with substituted aniline Oncology, CNS therapeutics
5-(Benzoylamino)-1-methylindole Benzoylamino at indole C-5 Indole, amide Friedel-Crafts acylation Transglutaminase inhibition

Q & A

Q. What are the recommended synthetic routes for 3-(benzoylamino)-N,N-dimethylbenzamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves coupling a benzoyl chloride derivative with a dimethylamino-substituted aniline under basic conditions. Key steps include:

  • Reacting 3-aminobenzoic acid derivatives with benzoyl chloride in solvents like dichloromethane or toluene.
  • Using bases such as triethylamine or pyridine to neutralize HCl byproducts .
  • Optimizing reaction temperature (often reflux conditions) and stoichiometric ratios to minimize side reactions like over-acylation or hydrolysis .
  • Purification via column chromatography or recrystallization to achieve >95% purity.

Critical Parameters : Solvent choice (polar aprotic solvents improve reactivity), inert atmosphere (to prevent oxidation), and controlled addition rates for exothermic reactions .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • NMR :
  • ¹H NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (singlet at δ 2.9–3.1 ppm), and amide NH (δ 8.5–9.0 ppm if not deuterated) .
  • ¹³C NMR : Carbonyl resonance (δ ~167 ppm) and aromatic carbons (δ 120–140 ppm) .
    • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 281.3 (calculated for C₁₆H₁₆N₂O₂) .
    • X-ray Crystallography : Confirms planar amide linkage and intermolecular hydrogen bonding patterns .

Q. What safety precautions are necessary when handling this compound, given its potential hazards?

  • Hazard Analysis : Conduct a risk assessment for mutagenicity (Ames testing recommended) and decomposition under heat .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Employ fume hoods for weighing and reactions .
  • Storage : Keep in airtight containers at room temperature, away from light and moisture. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How do structural modifications at the benzoylamino group influence the biological activity of this compound derivatives?

  • Substituent Effects :
  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance receptor-binding affinity but may reduce solubility.

  • Bulky substituents (e.g., isopentyloxy) can improve metabolic stability but hinder blood-brain barrier penetration .

    • Methodology :
  • Use computational tools (e.g., molecular docking) to predict interactions with target proteins like dopamine receptors .

  • Validate with in vitro assays (e.g., radioligand binding for D3 receptor selectivity) .

    Data Table : Structure-Activity Relationships (SAR) of Derivatives

    SubstituentLogPIC₅₀ (nM)Solubility (mg/mL)
    -H2.14500.8
    -CF₃3.51200.3
    -OCH₃1.86201.2

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

  • Source of Contradictions :
  • Purity discrepancies (e.g., residual solvents or byproducts affecting assays) .
  • Assay variability (e.g., cell line differences, incubation times) .
    • Resolution Strategies :
  • Standardize compound characterization (HPLC purity >98%, elemental analysis).
  • Replicate assays under controlled conditions (e.g., identical cell lines, buffer pH) .
  • Use orthogonal assays (e.g., SPR and fluorescence polarization for binding studies) .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in vitro?

  • Experimental Design :

Incubation with Liver Microsomes : Use human liver microsomes (HLMs) and NADPH cofactor to simulate Phase I metabolism .

LC-MS/MS Analysis : Identify metabolites via fragmentation patterns (e.g., hydroxylation or demethylation products) .

CYP Enzyme Inhibition : Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to determine metabolic enzymes involved.

  • Key Parameters :
  • Monitor time-dependent metabolite formation (0–120 min).
  • Quantify using calibration curves for parent compound and predicted metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(benzoylamino)-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(benzoylamino)-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.